molecular formula C11H11N3O2 B3033554 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1052552-25-6

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3033554
CAS No.: 1052552-25-6
M. Wt: 217.22 g/mol
InChI Key: VWEFKMQPNDCLII-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and a carboxylic acid group at position 4. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(pyridin-2-yl)hydrazine with acetylacetone in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as DMPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMPCA has the molecular formula C10H9N3O2C_{10}H_9N_3O_2 and a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring with a pyridine moiety and two methyl groups at positions 3 and 5, along with a carboxylic acid functional group at position 4. This unique arrangement enhances its solubility in polar solvents and facilitates interactions with various biological targets.

Synthesis Methods

Several synthesis routes for DMPCA have been reported, which typically involve the reaction of appropriate pyridine and pyrazole derivatives. These methods ensure high yields and purity, making the compound accessible for further biological evaluations.

Biological Activities

DMPCA exhibits significant biological activities across various domains:

Anticancer Activity

Research indicates that DMPCA possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

DMPCA demonstrates potent anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of DMPCA:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with anti-inflammatory activity comparable to standard drugs like indomethacin .
Burguete et al.Reported antimicrobial activity against E. coli and S. aureus, emphasizing the importance of specific structural features in enhancing activity .
Chovatia et al.Investigated anti-tubercular properties, demonstrating significant inhibition against Mycobacterium tuberculosis strains .

Molecular Modeling Studies

Molecular modeling studies suggest that DMPCA interacts with specific enzymes or receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its pharmacological effects and optimizing its therapeutic potential .

Properties

IUPAC Name

3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEFKMQPNDCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

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